molecular formula C21H28O2Si B069769 (3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal CAS No. 186641-79-2

(3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal

Cat. No.: B069769
CAS No.: 186641-79-2
M. Wt: 340.5 g/mol
InChI Key: BRCGTKPAENHKCL-GOSISDBHSA-N
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Description

®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal is an organic compound that features a tert-butyldiphenylsilyl group. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols. The tert-butyldiphenylsilyl group is known for its stability and resistance to various reaction conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions are generally mild, and the reaction proceeds at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key steps involve the protection of the alcohol group and subsequent purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group protects the alcohol functionality from unwanted reactions during synthetic procedures. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group. This bulkiness provides enhanced protection for alcohols, making it particularly useful in complex synthetic sequences where selective deprotection is required .

Properties

IUPAC Name

(3R)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGTKPAENHKCL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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